molecular formula C19H16N2O2 B14081111 [1,1'-Biphenyl]-4-yl 3,5-diaminobenzoate CAS No. 136951-59-2

[1,1'-Biphenyl]-4-yl 3,5-diaminobenzoate

Cat. No.: B14081111
CAS No.: 136951-59-2
M. Wt: 304.3 g/mol
InChI Key: PGPHYPVULCSMMV-UHFFFAOYSA-N
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Description

Benzoic acid, 3,5-diamino-, [1,1’-biphenyl]-4-yl ester is a complex organic compound that belongs to the class of benzoic acid derivatives. This compound is characterized by the presence of two amino groups at the 3 and 5 positions on the benzoic acid ring, and an ester linkage to a biphenyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3,5-diamino-, [1,1’-biphenyl]-4-yl ester typically involves the esterification of 3,5-diaminobenzoic acid with [1,1’-biphenyl]-4-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3,5-diamino-, [1,1’-biphenyl]-4-yl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzoic acid, 3,5-diamino-, [1,1’-biphenyl]-4-yl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzoic acid, 3,5-diamino-, [1,1’-biphenyl]-4-yl ester involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with active sites of enzymes, altering their activity. The biphenyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    3,5-Diaminobenzoic acid: Lacks the biphenyl ester group, making it less hydrophobic and less effective in certain applications.

    Benzoic acid, 3,5-dinitro-, [1,1’-biphenyl]-4-yl ester: Contains nitro groups instead of amino groups, leading to different reactivity and applications.

    Benzoic acid, 3,5-diamino-, 1-methylethyl ester: Has a different ester group, affecting its physical and chemical properties.

Uniqueness

Benzoic acid, 3,5-diamino-, [1,1’-biphenyl]-4-yl ester is unique due to its combination of amino groups and biphenyl ester linkage. This structure provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications in research and industry .

Properties

CAS No.

136951-59-2

Molecular Formula

C19H16N2O2

Molecular Weight

304.3 g/mol

IUPAC Name

(4-phenylphenyl) 3,5-diaminobenzoate

InChI

InChI=1S/C19H16N2O2/c20-16-10-15(11-17(21)12-16)19(22)23-18-8-6-14(7-9-18)13-4-2-1-3-5-13/h1-12H,20-21H2

InChI Key

PGPHYPVULCSMMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=CC(=CC(=C3)N)N

Origin of Product

United States

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